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molecular formula C12H14F3O5P B1368852 Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate CAS No. 54094-19-8

Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate

Cat. No. B1368852
M. Wt: 326.2 g/mol
InChI Key: MBGWNNJXMYHKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166730B2

Procedure details

A mixture of dimethyl 3-[3-(trifluoromethyl)phenoxy]-2-semicarbazonopropylphosphonate (19.2 g, 50 mmol), CH2Cl2 (50 mL) and 6 N HCl (50 mL) was stirred for 2 h at rt. Water (50 mL) was added to the mixture. The organic layer was separated, washed with brine, dried over Na2SO4, filtered through short column of silica gel and concentrated in vacuo to give 15.1 g (93%) of dimethyl 3-[3-(trifluoromethyl)phenoxy]-2-oxopropylphosphonate as light yellow oil. 1H NMR (CDCl3) δ: 7.42 (t, J=8.0 Hz, 1H), 7.22 (d, J=8.0 Hz, 1H), 7.11 (s, 1H), 7.07 (d, J=8.0 Hz, 1H), 4.77 (s, 2H), 3.80 (s, 3H), 3.74 (s, 3H), 3.23 (d, J=12 Hz, 2H).
Name
dimethyl 3-[3-(trifluoromethyl)phenoxy]-2-semicarbazonopropylphosphonate
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:25])([F:24])[C:3]1[CH:4]=[C:5]([CH:21]=[CH:22][CH:23]=1)[O:6][CH2:7][C:8](=NNC(N)=O)[CH2:9][P:10](=[O:15])([O:13][CH3:14])[O:11][CH3:12].C(Cl)Cl.Cl.[OH2:30]>>[F:1][C:2]([F:25])([F:24])[C:3]1[CH:4]=[C:5]([CH:21]=[CH:22][CH:23]=1)[O:6][CH2:7][C:8](=[O:30])[CH2:9][P:10](=[O:15])([O:13][CH3:14])[O:11][CH3:12]

Inputs

Step One
Name
dimethyl 3-[3-(trifluoromethyl)phenoxy]-2-semicarbazonopropylphosphonate
Quantity
19.2 g
Type
reactant
Smiles
FC(C=1C=C(OCC(CP(OC)(OC)=O)=NNC(=O)N)C=CC1)(F)F
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through short column of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1C=C(OCC(CP(OC)(OC)=O)=O)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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